molecular formula C14H10Cl2O3 B6407346 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261970-55-1

3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6407346
CAS RN: 1261970-55-1
M. Wt: 297.1 g/mol
InChI Key: AZJCQEQULLQJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, also known as 3-MBA, is a synthetic compound belonging to the family of benzene derivatives. It is a white, water-soluble powder with a melting point of approximately 140°C. 3-MBA has been widely studied in scientific research due to its unique properties and potential applications. In

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% has been widely studied due to its potential applications in scientific research. It has been used in studies of the structural and electronic properties of organic compounds, as well as in studies of the mechanisms of organic reactions. It has also been used in studies of the pharmacological properties of drugs and as a reagent in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 activity leads to the inhibition of the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% are not fully understood. However, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In addition, 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% has been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and inflammation.

Advantages and Limitations for Lab Experiments

3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and its synthesis can be easily scaled up for large-scale production. In addition, it is chemically stable and has a low toxicity. However, 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% has several limitations for use in laboratory experiments. It is not water-soluble, and its solubility in organic solvents is limited. In addition, it is not very soluble in most biological fluids, which can limit its use in in vivo experiments.

Future Directions

The potential applications of 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% are vast, and there are numerous directions for future research. For example, further studies could be conducted to investigate the effects of 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% on other enzymes and proteins involved in inflammation and other physiological processes. In addition, further studies could be conducted to investigate the effects of 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% on other biological systems, such as the cardiovascular and nervous systems. Finally, further studies could be conducted to investigate the potential therapeutic applications of 3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95%, such as its use as an anti-inflammatory or anti-fever agent.

Synthesis Methods

3-(2,4-Dichlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized via a three-step process. The first step involves the reaction of 2,4-dichlorophenol and 5-methoxybenzaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form 3-methoxybenzyl chloride. The second step involves the reaction of 3-methoxybenzyl chloride and sodium hydroxide to form 3-(2,4-dichlorophenyl)-5-methoxybenzoic acid. The third step involves the recrystallization of the product from an ethanol-water mixture.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-11-5-8(4-9(6-11)14(17)18)12-3-2-10(15)7-13(12)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJCQEQULLQJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691214
Record name 2',4'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261970-55-1
Record name 2',4'-Dichloro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.